molecular formula C6H3Cl2F4NO3S B012115 1-Fluoro-3,5-dichloropyridinium triflate CAS No. 107264-06-2

1-Fluoro-3,5-dichloropyridinium triflate

Cat. No. B012115
M. Wt: 316.06 g/mol
InChI Key: ZSTJMYZXBGCMIG-UHFFFAOYSA-M
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Description

“1-Fluoro-3,5-dichloropyridinium triflate” is a chemical compound with the molecular formula C6H3Cl2F4NO3S . It is also known by other names such as N-fluoro-3,5-dichloropyridinium triflate and 3,5-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate .


Molecular Structure Analysis

The molecular weight of “1-Fluoro-3,5-dichloropyridinium triflate” is 316.06 g/mol . The InChI string representation of its structure is InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-1-5 (7)3-9 (8)2-4;2-1 (3,4)8 (5,6)7/h1-3H; (H,5,6,7)/q+1;/p-1 .


Chemical Reactions Analysis

“1-Fluoro-3,5-dichloropyridinium triflate” is a versatile reagent used for the transformation of thioglycosides into ο-glycoside, glycosyl azide, and sulfoxide . It is also used in electrolytic partial fluorination and diastereoselective anodic fluorination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Fluoro-3,5-dichloropyridinium triflate” include a molecular weight of 316.06 g/mol . It has 0 hydrogen bond donor count and 7 hydrogen bond acceptor count . The exact mass is 314.9146822 g/mol .

Scientific Research Applications

  • Fluorination of Aromatic Substrates : A related compound, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, has been identified as a useful reagent for the quantitative fluorination of aromatic substrates like benzene, chlorobenzene, and nitrobenzene (Banks et al., 2003).

  • Fluorination of Sulfides : N-Fluoropyridinium triflates, similar in structure to the compound , are effective in fluorinating various sulfides under mild conditions, leading to α-fluoro sulfides which can be easily prepared as sulfoxides or sulfones (Umemoto & Tomizawa, 1986).

  • Synthesis of Novel Ethers and Amides : Trifluoromethanesulfonates are used in synthesizing novel ethers and amides, indicating potential pharmaceutical and biotechnological applications (Beard et al., 1973).

  • Sensing of Fluoride Ions : Pyridinium boranes, which are structurally related, have been used to sense fluoride ions in water/chloroform mixtures by causing a yellow color change, indicating applications in chemical sensing (Wade & Gabbaï, 2009).

  • Fluoro-Polyimides Synthesis : Soluble fluoro-polyimides synthesized from related compounds have shown excellent thermal stability and high hygrothermal stability, relevant for advanced material applications (Xie et al., 2001).

  • Medicinal Chemistry Applications : A study demonstrates the direct perfluoroalkylation of uracils, cytosines, and pyridinones through a visible-light-induced pathway, showing potential in medicinal chemistry (Huang et al., 2018).

  • Ortho-Fluorination in Medicinal Chemistry : Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, using NMP as a promoter, suggests a versatile method for functional group conversion in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).

Safety And Hazards

The specific safety and hazard information for “1-Fluoro-3,5-dichloropyridinium triflate” is not available in the search results. For detailed safety data, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3,5-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-1-5(7)3-9(8)2-4;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTJMYZXBGCMIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=C1Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369166
Record name 3,5-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3,5-dichloropyridinium triflate

CAS RN

107264-06-2
Record name 3,5-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-1-fluoropyridinium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 40 ml of acetonitrile were added 3.087 g (20.860 mmol ) of 3,5-dichloropyridine and 3.039 g (20.250 mmol ) of trifluoromethanesulfonic acid (i.e., the amount pyridine compound was 1.03 times that of trifluoromethanesulfonic acid in a molar ratio), and the mixture was cooled to -20° C. The following procedures were conducted as in Example 1, and 5.774 g (18.3 mmol) of N-fluoro-3, 5-dichloropyridinium trifluoromethanesulfonate were obtained with a yield of 90.0%.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.087 g
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reactant
Reaction Step One
Quantity
3.039 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-3,5-dichloropyridinium triflate
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1-Fluoro-3,5-dichloropyridinium triflate
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Reactant of Route 6
1-Fluoro-3,5-dichloropyridinium triflate

Citations

For This Compound
1
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com

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